1H-吡咯-2,4-二甲酸二甲酯

描述

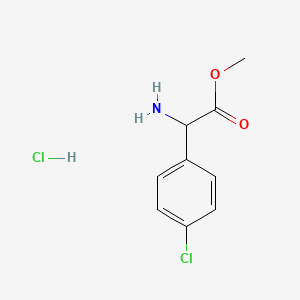

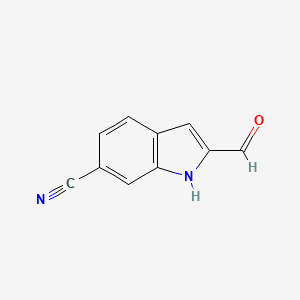

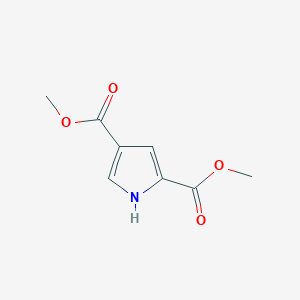

Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS Number: 2818-07-7) is a compound with the molecular formula C8H9NO4 . It is a substituted pyrrole derivative. The compound has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .

Synthesis Analysis

Dimethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized using various methods. For example, it can be prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. The synthetic route involves the reaction of the benzoyl-substituted precursor with an appropriate reagent to yield the desired product .Molecular Structure Analysis

The molecular structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring with two methyl groups and two carboxylate groups attached at positions 2 and 4. The IUPAC name for this compound is dimethyl 1H-pyrrole-2,4-dicarboxylate .Chemical Reactions Analysis

Dimethyl 1H-pyrrole-2,4-dicarboxylate can participate in various chemical reactions, including esterification, hydrolysis, and reduction. Further studies are needed to explore its reactivity and potential applications .Physical and Chemical Properties Analysis

科学研究应用

吡咯并吡嗪类衍生物的合成

1H-吡咯-2,4-二甲酸二甲酯用于合成吡咯并吡嗪类衍生物,这些衍生物在药物化学领域很重要,因为它们具有广泛的生物活性。 这些活性包括抗菌、抗炎、抗病毒、抗真菌、抗氧化、抗肿瘤和激酶抑制活性 .

材料科学应用

在材料科学中,该化合物用于制备吡咯共聚物软致动器。 这些致动器表现出降低的电化学蠕变和驱动应变,使其在响应性材料的开发中具有价值 .

药物发现

1H-吡咯-2,4-二甲酸二甲酯中存在的吡咯环是药物分子中常见的结构单元。 它的衍生物对多种癌细胞系显示出细胞毒活性,突出了其在癌症治疗研究中的潜力 .

催化

吡咯衍生物,包括那些源自 1H-吡咯-2,4-二甲酸二甲酯的衍生物,用于催化。 它们参与了采用金属、纳米材料和复杂非均相催化的现代合成途径 .

安全和危害

未来方向

属性

IUPAC Name |

dimethyl 1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMGRCCMQUJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487801 | |

| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2818-07-7 | |

| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Knorr pyrrole reaction in the context of Dimethyl 1H-pyrrole-2,4-dicarboxylate?

A1: The Knorr pyrrole reaction is a fundamental synthetic route to pyrrole derivatives, including Dimethyl 1H-pyrrole-2,4-dicarboxylate. This reaction typically involves the condensation of an α-amino ketone with a compound containing an activated methylene group. In the synthesis of the antitumor agent Sunitinib malate, the Knorr pyrrole reaction is employed to produce 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from tert-butyl acetoacetate. [] This highlights the importance of the Knorr pyrrole reaction in constructing the core pyrrole structure found in various biologically active compounds.

Q2: How does the structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives influence their crystal packing?

A2: Studies on Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives reveal that the substituents on the pyrrole ring significantly influence their crystal packing arrangements. For instance, in the crystal structure of 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the molecules are linked into centrosymmetric dimers via N—H⋯O hydrogen bonds, forming an R22(10) ring motif. [] Similar hydrogen bonding patterns, resulting in the same R22(10) ring motif, are observed in the crystal structure of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [] This suggests that the presence of bulky tert-butyl groups does not disrupt the hydrogen bonding interactions; instead, they contribute to the overall crystal packing arrangement.

Q3: Can you describe a specific example where understanding the reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate was crucial for synthesizing a complex molecule?

A3: In the synthesis of Sunitinib malate, a multi-step process is employed, with Dimethyl 1H-pyrrole-2,4-dicarboxylate serving as a key intermediate. [] The synthesis involves several transformations of this intermediate, including decarboxylation, Vilsmeier formylation, and hydrolysis, ultimately leading to the formation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This compound then undergoes a one-pot reaction to yield Sunitinib. This example underscores the significance of understanding the reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives in designing and executing successful synthetic routes to complex molecules, particularly in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。